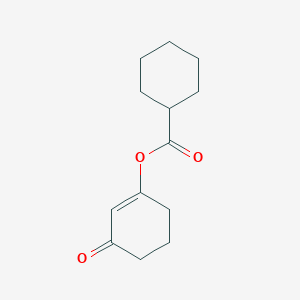
(3-Oxocyclohexen-1-yl) cyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanecarboxylic acid 3-oxo-1-cyclohexenyl ester is a cyclic keto ester that is of interest in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a cyclohexane ring with a carboxylic acid ester and a keto group. Its molecular formula is C13H18O3, and it has a molecular weight of 222.28 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexanecarboxylic acid 3-oxo-1-cyclohexenyl ester can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexanecarboxylic acid with 3-oxo-1-cyclohexenyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of cyclohexanecarboxylic acid 3-oxo-1-cyclohexenyl ester may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound with consistent quality. The use of automated reactors and precise control of reaction parameters ensures high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanecarboxylic acid 3-oxo-1-cyclohexenyl ester undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The ester and keto groups can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclohexanecarboxylic acid derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanecarboxylic acid esters.
Wissenschaftliche Forschungsanwendungen
Cyclohexanecarboxylic acid 3-oxo-1-cyclohexenyl ester has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of cyclohexanecarboxylic acid 3-oxo-1-cyclohexenyl ester involves its interaction with specific molecular targets. The keto and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Cyclohexanecarboxylic acid 3-oxo-1-cyclohexenyl ester can be compared with other similar compounds such as:
Cyclohexanecarboxylic acid: Lacks the keto group, making it less reactive in certain chemical reactions.
3-Oxo-1-cyclopentanecarboxylic acid: Has a smaller ring structure, leading to different chemical properties and reactivity.
Ethyl 4-oxocyclohexanecarboxylate: Contains an ethyl ester group, which affects its solubility and reactivity.
These comparisons highlight the unique structural features and reactivity of cyclohexanecarboxylic acid 3-oxo-1-cyclohexenyl ester, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
66049-43-2 |
|---|---|
Molekularformel |
C13H18O3 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
(3-oxocyclohexen-1-yl) cyclohexanecarboxylate |
InChI |
InChI=1S/C13H18O3/c14-11-7-4-8-12(9-11)16-13(15)10-5-2-1-3-6-10/h9-10H,1-8H2 |
InChI-Schlüssel |
MIENDYAAHSVRNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(=O)OC2=CC(=O)CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


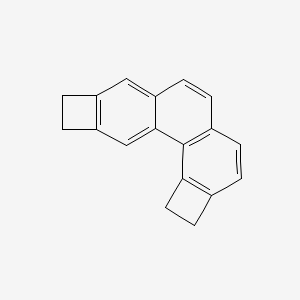
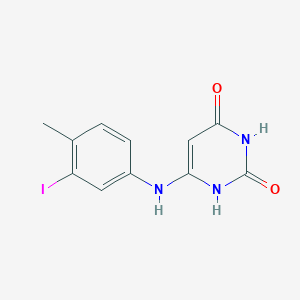

![(3aR,8bS)-2-methyl-4,8b-dihydro-3aH-indeno[2,1-d][1,3]oxazole](/img/structure/B14469847.png)
silane](/img/structure/B14469852.png)
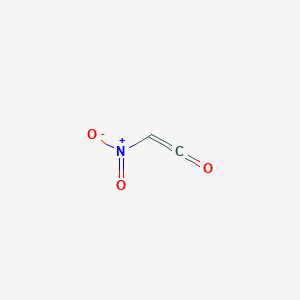

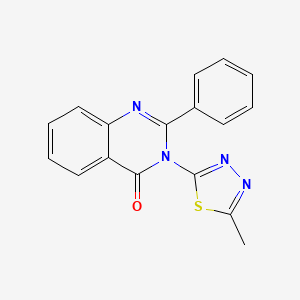
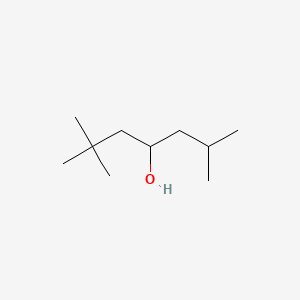
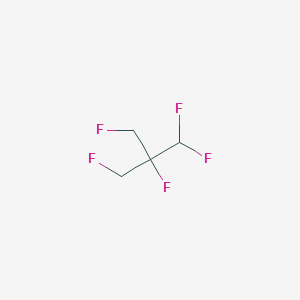
![sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+)](/img/structure/B14469882.png)
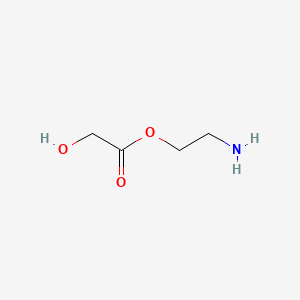

![Benzoic acid, 3,3'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt](/img/structure/B14469910.png)
